molecular formula C8H11NO3 B13347566 3-(2-Methyloxazol-4-yl)butanoic acid

3-(2-Methyloxazol-4-yl)butanoic acid

Cat. No.: B13347566
M. Wt: 169.18 g/mol
InChI Key: KDLPMIJCAOACMJ-UHFFFAOYSA-N
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Description

3-(2-Methyloxazol-4-yl)butanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by a butanoic acid chain attached to the oxazole ring, which includes a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyloxazol-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetylbenzenesulfonamide with an excess of acetamide . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxazol-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The oxazole ring can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

3-(2-Methyloxazol-4-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methyloxazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in conditions such as Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Methyloxazol-4-yl)butanoic acid include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which includes a butanoic acid chain and a methyl group at the 2-position of the oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(2-methyl-1,3-oxazol-4-yl)butanoic acid

InChI

InChI=1S/C8H11NO3/c1-5(3-8(10)11)7-4-12-6(2)9-7/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

KDLPMIJCAOACMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C(C)CC(=O)O

Origin of Product

United States

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